![molecular formula C13H19N3O4 B13882263 propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitroaniline group and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of propan-2-yl carbamate with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carbamate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various carbamate derivatives.
科学的研究の応用
Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate linkage can also play a role in the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Propan-2-yl N,N-bis(hydroxymethyl)carbamate: Another carbamate compound with different functional groups.
N-(prop-2-en-1-yl)-2-(propan-2-yl)aniline: Contains a similar aniline group but with different substituents.
Uniqueness
Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of both a nitroaniline group and a carbamate linkage, which confer specific chemical and biological properties
特性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-9(2)20-13(17)15-10(3)8-14-11-6-4-5-7-12(11)16(18)19/h4-7,9-10,14H,8H2,1-3H3,(H,15,17) |
InChIキー |
SURHPDGQJFCSKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC(C)CNC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
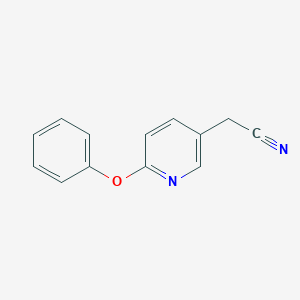
![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)

![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
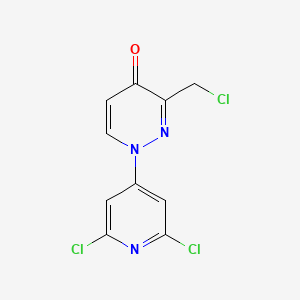
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
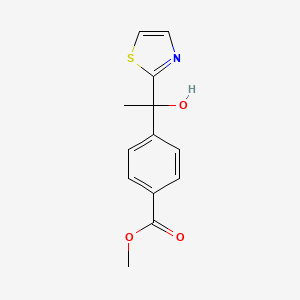
![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
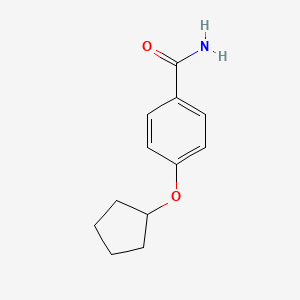
![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
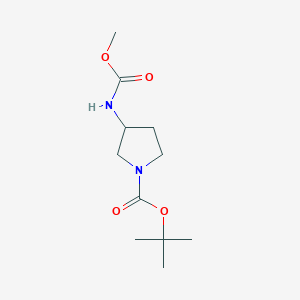
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![5-[3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13882258.png)
